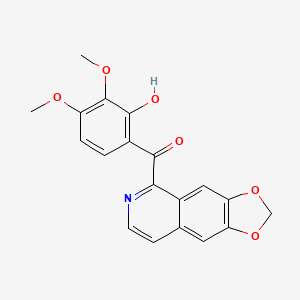

Rugosinone

Description

Properties

Molecular Formula |

C19H15NO6 |

|---|---|

Molecular Weight |

353.3 g/mol |

IUPAC Name |

[1,3]dioxolo[4,5-g]isoquinolin-5-yl-(2-hydroxy-3,4-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C19H15NO6/c1-23-13-4-3-11(18(22)19(13)24-2)17(21)16-12-8-15-14(25-9-26-15)7-10(12)5-6-20-16/h3-8,22H,9H2,1-2H3 |

InChI Key |

MMPVUYPJIFYAEK-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C(=O)C2=NC=CC3=CC4=C(C=C32)OCO4)O)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)C2=NC=CC3=CC4=C(C=C32)OCO4)O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : Rugosinone has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through mitochondrial dysfunction and activation of caspase pathways .

-

Anti-inflammatory Effects

- Mechanism of Action : this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

- Case Study : In vitro studies showed that this compound reduced the expression of inflammatory markers in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

-

Neuroprotective Properties

- Mechanism of Action : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

- Case Study : Research involving neuronal cell cultures indicated that this compound could mitigate oxidative stress by enhancing antioxidant enzyme activity, thereby protecting against neurodegenerative diseases .

Therapeutic Uses

-

Potential Cancer Treatment

- Given its anticancer properties, this compound is being investigated as a potential candidate for developing new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells is particularly valuable.

-

Management of Inflammatory Disorders

- The anti-inflammatory effects of this compound may be beneficial in treating conditions such as arthritis or inflammatory bowel disease, where inflammation plays a central role.

-

Neurological Disorders

- The neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease, where oxidative stress contributes to neuronal damage.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Rugosinone is structurally and functionally comparable to other isoquinoline alkaloids. Below, we compare it with Magnoflorine (C₂₀H₂₄O₄N) and Corydine (C₂₀H₂₃O₄N), two compounds with overlapping biosynthetic pathways but distinct properties.

Table 1: Structural and Functional Comparison

| Property | This compound (C₂₀H₂₁O₅N) | Magnoflorine (C₂₀H₂₄O₄N) | Corydine (C₂₀H₂₃O₄N) |

|---|---|---|---|

| Molecular Weight | 355.38 g/mol | 342.41 g/mol | 341.40 g/mol |

| Oxygen Atoms | 5 | 4 | 4 |

| Hydrogen Atoms | 21 | 24 | 23 |

| Key Substituents | 2 hydroxyl, 1 methoxy | 2 methoxy, 1 methyl | 1 hydroxyl, 2 methoxy |

| Polarity | High (due to 5 O atoms) | Moderate | Moderate |

| Reported Bioactivities | Antimicrobial, neuroprotective* | Anti-inflammatory, hypotensive | Analgesic, antitumor |

| Natural Sources | Thalictrum spp. | Magnolia spp. | Corydalis spp. |

Structural Differences and Implications

Substituent Patterns: Unlike Corydine, which has one hydroxyl group, this compound’s two hydroxyl groups may improve its antioxidant capacity. Magnoflorine’s methyl group, absent in this compound, could increase lipid solubility and blood-brain barrier penetration .

Functional Differences

- Bioactivity: Magnoflorine is well-documented for its anti-inflammatory effects via NF-κB pathway inhibition, while Corydine exhibits antitumor activity through microtubule disruption. This compound’s antimicrobial properties, though less studied, are hypothesized to arise from membrane disruption via its polar groups .

- Pharmacokinetics: this compound’s higher polarity may limit oral bioavailability compared to Magnoflorine, which has better absorption due to its methyl group .

Preparation Methods

Solvent Extraction and Partitioning

Fresh or dried plant material is ground and subjected to maceration in methanol or ethanol for 72 hours. The crude extract is concentrated under reduced pressure and acidified to pH 2–3 using dilute hydrochloric acid. This step protonates alkaloids, rendering them water-soluble. Subsequent basification with ammonium hydroxide (pH 9–10) precipitates the alkaloid fraction, which is then extracted with chloroform or dichloromethane.

Chromatographic Purification

The crude alkaloid mixture is fractionated via column chromatography using silica gel or alumina as stationary phases. Elution with gradient solvent systems (e.g., chloroform-methanol or hexane-ethyl acetate) separates this compound from structurally similar compounds. Final purification employs preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve >95% purity.

Table 1: Key Parameters for this compound Extraction

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Plant Material | Thalictrum foliolosum roots | 0.012–0.03 |

| Extraction Solvent | 95% ethanol, 72 hours | – |

| Partitioning Solvent | Chloroform (3 × 500 mL) | – |

| Chromatography Medium | Silica gel (200–300 mesh) | – |

| Eluent System | Chloroform:methanol (95:5 → 80:20) | – |

Chemical Synthesis of this compound

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Coupling Agent | K₃[Fe(CN)₆] (0.1 M) | 38 |

| Solvent System | Methanol:water (4:1) | – |

| Reaction Time | 12 hours | – |

| Purification Method | Silica gel chromatography | – |

Structural Confirmation

Post-synthesis, this compound’s structure is validated through:

-

Nuclear Magnetic Resonance (NMR) : H NMR shows characteristic signals for the dioxole ring (δ 5.95–6.05 ppm) and methoxy groups (δ 3.85–3.90 ppm).

-

Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 353.3 [M+H].

Analytical Challenges and Innovations

Differentiation from Structural Analogs

This compound’s similarity to thaligosidine and thalithis compound necessitates advanced analytical techniques. Source emphasizes the use of circular dichroism (CD) spectroscopy to distinguish enantiomers, as this compound exhibits a specific optical rotation of (c = 0.1, CHCl₃) .

Q & A

Basic Research Questions

Q. How can Rugosinone be isolated and purified from natural sources, and what analytical techniques validate its structural integrity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural validation requires spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Purity is assessed via HPLC with ≥95% threshold .

Q. What experimental frameworks are recommended for initial bioactivity screening of this compound?

- Methodological Answer : Use in vitro assays targeting hypothesized biological pathways (e.g., anti-inflammatory, antimicrobial). Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation) and include positive/negative controls. Dose-response curves (e.g., 1–100 µM) and IC50 calculations ensure reproducibility. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with research goals .

Q. How should researchers design a literature review to contextualize this compound’s pharmacological potential?

- Methodological Answer : Systematically search databases (PubMed, SciFinder) using keywords: "this compound," "biological activity," "natural products." Filter studies by relevance (e.g., peer-reviewed articles post-2010). Use PICO(T) framework (Population: cell/animal models; Intervention: this compound; Comparison: standard drugs; Outcome: efficacy metrics; Time: acute/chronic exposure) to structure hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.